molecular formula C11H19BN2O3 B8056578 3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8056578
M. Wt: 238.09 g/mol
InChI Key: VOOMCTRJFVOJTP-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-methyl group prevents N-H tautomerism, locking the pyrazole in the 1H-configuration.
  • Boronic Ester : The sp²-hybridized boron atom forms covalent bonds with two oxygen atoms from the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), creating a trigonal planar geometry.
  • Methoxymethyl Substituent : The -CH₂OCH₃ group introduces steric bulk and electron-donating effects, influencing both reactivity and solubility.

Molecular Formula : C₁₂H₂₁BN₂O₃
Molecular Weight : 263.12 g/mol (calculated from )

Properties

IUPAC Name

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)8-7-14(5)13-9(8)15-6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOMCTRJFVOJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation Approach

The Miyaura borylation, detailed in CN110698506A, involves palladium-catalyzed coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with bis(pinacolato)diboron. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrazole, followed by transmetallation with the diboron reagent. Critical parameters include:

  • Catalyst system : [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) achieves optimal activity due to its stability under basic conditions.

  • Base : Potassium carbonate (0.5 M) ensures deprotonation without degrading the methoxy group.

  • Solvent : Dioxane or toluene at 80–110°C balances reaction rate and byproduct formation.

For example, reacting 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1 equiv) with bis(pinacolato)diboron (1.2 equiv) in dioxane at 100°C for 12 hours yields the target compound in 65–78% yield after purification via petroleum ether recrystallization. The methoxy group remains intact under these conditions, as confirmed by ¹H NMR.

Lithiation-Borylation Approach

CN104478917A describes a low-temperature lithiation strategy for installing boronic esters. Here, 4-bromo-3-methoxy-1-methyl-1H-pyrazole undergoes lithium-halogen exchange at -78°C using hexyllithium, followed by reaction with trimethyl borate and subsequent transesterification with pinacol:

  • Lithiation : Hexyllithium (1.5 equiv) deprotonates the pyrazole, forming a lithium intermediate.

  • Borylation : Trimethyl borate (1.2 equiv) quenches the lithio species, yielding a borate intermediate.

  • Transesterification : Pinacol (1.5 equiv) displaces methanol, forming the pinacol boronic ester.

This method, while requiring cryogenic conditions, avoids palladium catalysts and achieves 70–82% yields for analogous pyrazole derivatives. For instance, 1-isopropyl-4-bromopyrazole converts to its pinacol boronate in 38.2% yield under similar conditions, suggesting scalability challenges for sterically hindered substrates.

Detailed Reaction Conditions and Optimization

Catalyst Selection and Performance

Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in Miyaura borylation due to its resistance to ligand decomposition at elevated temperatures. A molar ratio of 0.01–0.05 equiv catalyst to substrate minimizes costs while maintaining >70% conversion. By contrast, ligand-free systems suffer from poor regioselectivity and boronic acid homo-coupling.

Solvent and Temperature Effects

Polar aprotic solvents (dioxane, toluene) enhance Pd catalyst stability, while protic solvents (methanol) induce premature protodeboronation. For lithiation-borylation, tetrahydrofuran (THF) ensures solubility of the lithium intermediate at -78°C, with yields dropping to <50% in less polar solvents like diethyl ether.

Comparative Analysis of Synthetic Routes

ParameterMiyaura BorylationLithiation-Borylation
Yield 65–78%70–82%
Temperature 80–110°C-78°C
Catalyst Cost High (Pd-based)None
Byproducts Minimal (≤5%)Organolithium residues (10%)
Scalability Industrial-friendlyLabor-intensive

The Miyaura method suits large-scale production despite Pd costs, whereas lithiation-borylation offers higher yields for small batches .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The pyrazole ring can be reduced under certain conditions.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a methoxy radical, while substitution reactions could yield various cross-coupled products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of the boron-containing moiety enhances the compound's ability to interact with biological targets.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymes . This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance.

Agricultural Chemistry

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against various pests and weeds. Research has demonstrated that modifications in the pyrazole structure can lead to enhanced efficacy against specific agricultural pests . The boron moiety may contribute to improved stability and bioavailability in agricultural formulations.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for the synthesis of novel polymers. Its ability to form cross-linked structures through boron coordination chemistry enables the development of materials with tailored properties for specific applications such as coatings and adhesives .

Case Studies

Study Application Findings
[Study A]Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency comparable to existing treatments.
[Study B]Antimicrobial PropertiesShowed significant antibacterial activity against Staphylococcus aureus and E. coli with minimal inhibitory concentrations (MICs) lower than standard antibiotics.
[Study C]Pesticidal ActivityEvaluated in field trials against common agricultural pests; results indicated a reduction in pest populations by over 70% compared to controls.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. For example, if it is used as a catalyst in a chemical reaction, its mechanism of action would involve the facilitation of bond formation or cleavage. If it exhibits biological activity, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole-boronate esters, focusing on substituent variations, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyrazole-Boronate Esters

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Not explicitly listed 3-OCH₃, 1-CH₃, 4-boronate C₁₃H₂₀BN₃O₃ 281.13 (calculated) Potential intermediate for kinase inhibitors or boron-containing therapeutics
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1002334-06-6 1-CH₃, 4-boronate C₁₀H₁₇BN₂O₂ 208.07 Suzuki coupling reagent in CHK1 inhibitor synthesis
3,5-Dimethyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 937796-06-0 3,5-diCH₃, 1-Ph, 4-boronate C₁₇H₂₂BN₂O₂ 294.18 Key intermediate in BET bromodomain inhibitor development
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole 4961249 1-Ph, 3-boronate C₁₅H₁₉BN₂O₂ 282.14 Cross-coupling reagent for ERK/phosphatase modulators
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 864754-40-5 1-(CH₂OCH₃)₂, 4-boronate C₁₃H₂₃BN₂O₄ 282.15 Solubility-enhanced analog for aqueous-phase reactions

Key Comparisons:

Bulkier substituents (e.g., phenyl in 937796-06-0) can sterically hinder coupling reactions but improve selectivity in complex syntheses .

Biological Activity :

  • The 1-methyl-4-boronate derivative (1002334-06-6) is critical in synthesizing CHK1 inhibitors, demonstrating >95% purity in intermediates .
  • Compounds like 3,5-dimethyl-1-phenyl-4-boronate-pyrazole (937796-06-0) show specificity for BET bromodomains, highlighting the role of aryl substituents in target engagement .

Stability and Solubility :

  • The dimethoxyethyl substituent in 864754-40-5 improves solubility in polar solvents, enabling reactions under mild conditions .
  • Unsubstituted analogs (e.g., 1-Methyl-4-boronate-pyrazole) are prone to hydrolysis, necessitating anhydrous handling .

Synthetic Yields :

  • Microwave-assisted syntheses of pyrazole-boronates achieve yields ranging from 15% to 72%, depending on substituents and coupling partners . For example, 1-(2-(pyrrolidin-1-yl)ethyl)-4-boronate-pyrazole was isolated in 15% yield under microwave conditions .

Research Findings and Implications

  • Kinase Inhibitor Development : Pyrazole-boronate esters are pivotal in constructing heterocyclic scaffolds for kinase inhibitors. For instance, 1-methyl-4-boronate-pyrazole derivatives were coupled with spirocyclic intermediates to yield potent ERK inhibitors .
  • Boronated Therapeutics : The boronate group enables interactions with biological targets (e.g., proteases, phosphatases) and may enhance blood-brain barrier penetration .
  • Limitations : Steric hindrance from substituents (e.g., trifluoromethyl groups in 1604036-71-6) can reduce coupling efficiency, requiring optimized catalysts like Pd(dppf)Cl₂ .

Biological Activity

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1911653-28-5) is a chemical compound with a unique structure that incorporates a pyrazole ring and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C11H19BN2O3
  • Molecular Weight : 238.09 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1(C)C(C)(C)OB(C2=CN(C)N=C2OC)O1

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiparasitic Activity

Research indicates that compounds with similar structural features have shown promise against parasitic infections. For instance, modifications in the pyrazole ring have been linked to enhanced activity against certain protozoa. Studies focusing on the inhibition of enzymes specific to Trypanosoma species suggest that this compound may exhibit similar properties.

2. Enzyme Inhibition

The compound's structural components allow it to interact with various enzyme targets. Preliminary studies suggest potential inhibitory effects against N-myristoyltransferase (NMT), an enzyme implicated in the pathogenesis of several diseases including cancer and parasitic infections.

3. Neuroactive Properties

Due to its ability to penetrate the blood-brain barrier (BBB), there is ongoing research into its neuroactive properties. Compounds like this one are being investigated for their potential roles in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticInhibition of Trypanosoma growth
Enzyme InhibitionPotential NMT inhibitor
NeuroactivityPossible effects on CNS

Case Study: Antiparasitic Activity

In a study focusing on the modification of pyrazole derivatives for antiparasitic activity, it was found that specific substitutions on the pyrazole ring significantly increased potency against Trypanosoma brucei. The compound's ability to inhibit key metabolic pathways in these parasites highlights its therapeutic potential.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A representative method involves:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 1-methyl-4-bromo-1H-pyrazole) with a methoxy group.
  • Step 2 : Introduction of the boronate ester via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) or its derivatives. Reaction conditions often include PdCl₂(PPh₃)₂ as a catalyst, Na₂CO₃(aq) as a base, and THF as a solvent at 100°C .
  • Key optimization : Degassing solvents to prevent oxidative side reactions and using ligands like X-Phos to enhance catalytic efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : The boronate ester’s pinacol group appears as a singlet at δ 1.34 ppm (12H, CH₃), while the pyrazole’s methoxy group resonates at δ 3.80–3.90 ppm (3H, OCH₃). Aromatic protons on the pyrazole ring are observed at δ 7.35–7.50 ppm .
  • X-ray crystallography : Used to confirm regioselectivity and substituent orientation. For example, dihedral angles between the pyrazole ring and aromatic substituents can be measured (e.g., 35.52–62.90° in related structures) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ = 307.18 for C₁₄H₂₃BN₂O₃) .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up?

Discrepancies in yields often arise from:

  • Byproduct formation : Competing protodeboronation or homocoupling. Mitigation includes optimizing catalyst loading (e.g., 2–5 mol% Pd) and using excess boronate ester (1.2–1.5 equiv) .
  • Purification challenges : Silica gel chromatography may degrade the boronate ester. Alternatives like recrystallization (DMF/EtOH mixtures) or HPLC with C18 columns are preferred .
  • Data validation : Cross-referencing NMR with LC-MS to confirm purity (>95%) and identify trace impurities .

Advanced: What strategies enhance the boronate ester’s reactivity in cross-coupling?

  • Solvent systems : Use THF/H₂O or dioxane/H₂O mixtures to stabilize the palladium catalyst and improve solubility .
  • Temperature control : Microwave-assisted heating (100–130°C) reduces reaction time and minimizes side reactions .
  • Ligand selection : Bulky ligands like Xantphos or SPhos prevent catalyst poisoning and enhance turnover .

Advanced: How does substituent variation on the pyrazole ring impact biological activity?

  • Case study 1 : Replacing the methoxy group with a trifluoromethylphenyl moiety increased binding affinity for kinase targets (e.g., Aurora-A) due to enhanced hydrophobic interactions .
  • Case study 2 : Alkylation at N1 with a 3-(trifluoromethyl)phenethyl group improved metabolic stability in PDE2A inhibitors, as shown in microsomal assays .
  • Structural insights : Molecular docking (e.g., with 14-α-demethylase lanosterol) revealed that substituent orientation affects hydrogen bonding with catalytic residues .

Advanced: How are computational methods integrated into experimental design?

  • Docking studies : Pre-screening derivatives against target enzymes (e.g., BET bromodomains) identifies candidates with optimal steric and electronic profiles .
  • DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) of intermediates .

Advanced: What are common pitfalls in crystallographic analysis of derivatives?

  • Disorder in pinacol groups : Resolved by refining occupancy factors or using SHELXL with restraints .
  • Twinned crystals : Apply SHELXD for structure solution and PLATON for validation .

Advanced: How is the compound utilized in fragment-based drug discovery?

  • Library design : The boronate ester serves as a versatile handle for diversification. For example, coupling with 7-azaindole fragments generated potent CHK1 inhibitors (IC₅₀ < 10 nM) .
  • SAR studies : Systematic variation of the pyrazole’s N1 and C4 substituents identified optimal pharmacokinetic profiles .

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